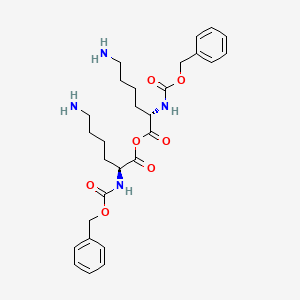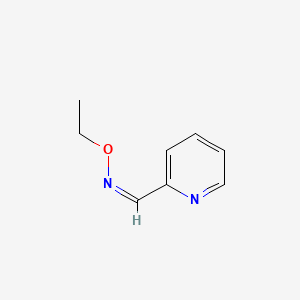
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen is a complex compound that contains nickel in a unique coordination environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen typically involves the reaction of nickel salts with acetic acid and sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex. The reaction mixture is then heated to promote the formation of the compound, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where nickel salts are reacted with acetic acid and sulfuric acid. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are carried out using various ligands like phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce nickel(0) species.
Scientific Research Applications
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating, battery technology, and as a precursor for nickel-based materials.
Mechanism of Action
The mechanism by which Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen exerts its effects involves coordination chemistry principles. The nickel center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme active sites in biological systems or electrode surfaces in electrochemical applications.
Comparison with Similar Compounds
Nickelate(1-), (acetato-O)(sulfato(2-)-O)-, hydrogen can be compared with other nickel complexes such as:
Nickel(II) acetate: Similar in containing acetate ligands but lacks the sulfate coordination.
Nickel(II) sulfate: Contains sulfate ligands but does not have the acetate coordination.
Nickel(II) chloride: A simpler nickel complex with chloride ligands.
The uniqueness of this compound lies in its mixed ligand environment, which imparts distinct chemical and physical properties, making it suitable for specific applications that other nickel complexes may not be able to achieve.
Properties
CAS No. |
125275-87-8 |
|---|---|
Molecular Formula |
C2H7NiO6S+ |
Molecular Weight |
217.825 |
IUPAC Name |
acetic acid;hydron;nickel;sulfuric acid |
InChI |
InChI=1S/C2H4O2.Ni.H2O4S/c1-2(3)4;;1-5(2,3)4/h1H3,(H,3,4);;(H2,1,2,3,4)/p+1 |
InChI Key |
GOJMMTIKZLFHQI-UHFFFAOYSA-O |
SMILES |
[H+].CC(=O)O.OS(=O)(=O)O.[Ni] |
Synonyms |
Nickelate(1-), (acetato-O)[sulfato(2-)-O]-, hydrogen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[3-(2-pyridinyl)oxiranyl]-, trans- (9CI)](/img/new.no-structure.jpg)
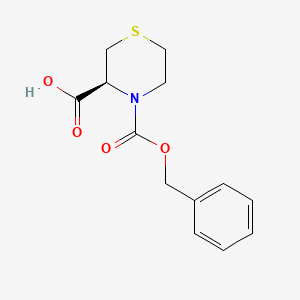
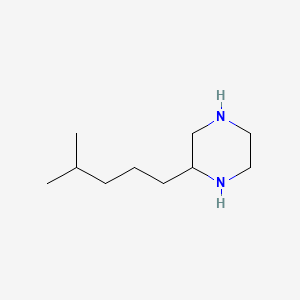
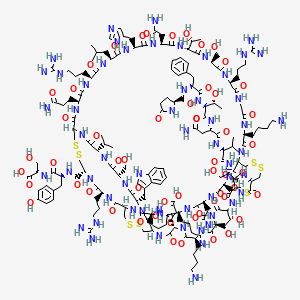
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
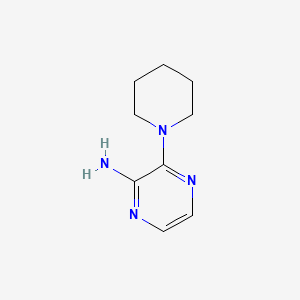
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
